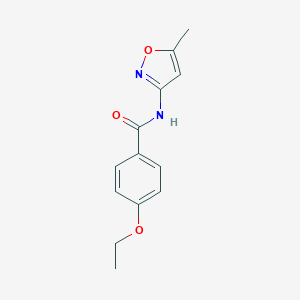

N-(3-acetylphenyl)isonicotinamide

Übersicht

Beschreibung

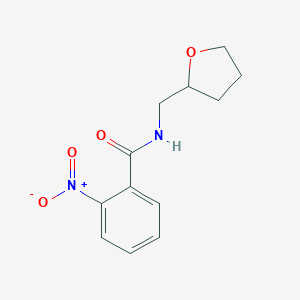

N-(3-acetylphenyl)isonicotinamide is a biochemical compound with the molecular formula C14H12N2O2 and a molecular weight of 240.26 . It is used for proteomics research .

Synthesis Analysis

The biosynthesis of isonicotinamide, a related compound, has been reported to have advantages over chemical methods . A thermophilic NHase from Carbonactinospora thermoautotrophicus was selected and its activity was substantially improved by a “toolbox” screening strategy . The yield of isonicotinamide reached 2.89 M (352 g L −1), the substrate (4-cyanopyridine) was exhausted and the conversion was 100% .Molecular Structure Analysis

The molecular structure of N-(3-acetylphenyl)isonicotinamide is non-planar in general with the pyridine ring twisted with respect to the central hydrazone moiety .Chemical Reactions Analysis

Isonicotinamide is known to form many co-crystals . A 2:1 co-crystal of this amide with 3,5-dinitrobenzoic acid was reported, wherein an unusual N−H···N hydrogen-bonded pattern was observed .Physical And Chemical Properties Analysis

N-(3-acetylphenyl)isonicotinamide has a molecular weight of 240.26 and a molecular formula of C14H12N2O2 .Wissenschaftliche Forschungsanwendungen

Supramolecular Synthesis

- Isonicotinamide is used in the synthesis of Cu(II) complexes, demonstrating its role as a supramolecular reagent in creating inorganic–organic hybrid materials with consistent supramolecular motifs (Aakeröy et al., 2003).

Corrosion Inhibition

- Isonicotinamide derivatives have been shown to inhibit corrosion of mild steel in acidic media, making them potential corrosion inhibitors (Yadav et al., 2015).

Extraction and Radiolysis Behavior

- Isonicotinamides display selective extraction abilities for various metal ions and demonstrate different behaviors upon gamma irradiation, relevant in nuclear waste management (Mowafy, 2007).

Crystal Engineering and Pharmaceutical Co-crystals

- Isonicotinamide N-oxide is used in crystal engineering to create cocrystals with barbiturate drugs, demonstrating its utility in pharmaceutical co-crystal formation (Reddy et al., 2006).

Hydrogen Bonding and Metal Complexes

- It is involved in the formation of novel cationic metal complexes through multiple hydrogen-bonding interactions, showing its utility in the synthesis of complex molecular architectures (Kuehl et al., 2001).

Water Exchange and Substitution Studies

- Isonicotinamide plays a role in water exchange and substitution reactions in triruthenium carboxylate complexes, providing insights into reaction mechanisms in inorganic chemistry (Powell et al., 1993).

Electrochemical Studies

- The electrochemical reduction of isonicotinamide has been studied, providing insights into protonation equilibriums and electrochemical reactions (Galvín & Mellado, 1989).

Hydrogel Formation

- N-(4-pyridyl)isonicotinamide is an efficient hydrogelator, useful in the study of materials science and hydrogel applications (Kumar et al., 2004).

Cyclisation and Spirocyclic Compounds

- Isonicotinamides have been used in cyclisation reactions to produce spirocyclic compounds, relevant in organic synthesis (Brice & Clayden, 2009).

Solubility and Mixing Properties

- The solubility and mixing properties of isonicotinamide in various solvents have been investigated, important in pharmaceutical formulations (Li et al., 2016).

Antitubercular Activity

- Isonicotinyl hydrazones derived from isonicotinamide show promising antitubercular activity, highlighting its potential in medicinal chemistry (Sriram et al., 2006).

Synthesis of Heterocyclic Compounds

- Isonicotinamide is used in the synthesis of new heterocyclic compounds, contributing to advancements in organic chemistry and drug discovery (Aydın & Dağci, 2010).

Plant Defense Responses

- Isonicotinamide induces defense responses in tobacco cells, suggesting its role in plant defense metabolism (Louw & Dubery, 2000).

Redox-active Structures

- N-ferrocenyl isonicotinamide forms redox-active hydrogen-bonded chain structures, relevant in materials science and electrochemistry (Patterson et al., 2015).

Co-crystal Studies

- Isonicotinamide is used in co-crystallization studies with various acids, aiding in the exploration of co-crystal space and stoichiometric variations in crystallography (Lemmerer & Fernandes, 2012).

Oxidation Studies

- N-chloroisonicotinamide has been investigated as a new oxidant in chemical reactions, contributing to the field of oxidation chemistry (Priya, 2018).

Multicomponent Reaction Synthesis

- Isonicotinamide derivatives are synthesized via multicomponent reactions involving alkyl isocyanides and acetylenic compounds, demonstrating its versatility in synthetic chemistry (Alizadeh et al., 2007).

Crystallographic Analysis

- The crystal structure of 4-carbamoylpyridinium chloride, a salt of isonicotinamide, has been analyzed, providing insights into hydrogen-bonding interactions and crystal symmetry (Fellows & Prior, 2016).

Metabolic and Toxicological Aspects

- The metabolic aspects and toxicological correlations of isoniazid, closely related to isonicotinamide, have been studied in detail, contributing to our understanding of drug metabolism and toxicity (Preziosi, 2007).

Antitumor Medicines Synthesis

- N-(2-nitroxyethyl)isonicotinamide and its complexes with PdCl2 and PtCl2 have been synthesized and analyzed as potential antitumor medicines (Fedorov et al., 2001).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-10(17)12-3-2-4-13(9-12)16-14(18)11-5-7-15-8-6-11/h2-9H,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJADIRBSSTLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001274216 | |

| Record name | N-(3-Acetylphenyl)-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)isonicotinamide | |

CAS RN |

87060-71-7 | |

| Record name | N-(3-Acetylphenyl)-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87060-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Acetylphenyl)-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B438371.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B438385.png)

![1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B438386.png)

![6-Methyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B438393.png)

![2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B438405.png)

![Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B438467.png)

![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B438478.png)

![N-[3-(acetylamino)phenyl]-2-phenylbutanamide](/img/structure/B438536.png)